molecular formula C23H27NO4 B1597830 (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 959573-17-2

(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

カタログ番号: B1597830
CAS番号: 959573-17-2
分子量: 381.5 g/mol
InChIキー: MAYULIBGOWTDOJ-XLIONFOSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrrolidine derivative with a stereochemically defined (2S,4R) configuration. It features a tert-butoxycarbonyl (Boc) group at the 1-position, providing amine protection, and a [1,1'-biphenyl]-4-ylmethyl substituent at the 4-position. The Boc group ensures stability during synthetic modifications, making the compound a versatile intermediate in medicinal chemistry and organic synthesis .

特性

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-23(2,3)28-22(27)24-15-17(14-20(24)21(25)26)13-16-9-11-19(12-10-16)18-7-5-4-6-8-18/h4-12,17,20H,13-15H2,1-3H3,(H,25,26)/t17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYULIBGOWTDOJ-XLIONFOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376062
Record name (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959573-17-2
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-([1,1′-biphenyl]-4-ylmethyl)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959573-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

The compound (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also referred to as a derivative of biphenyl and a pyrrolidine-based structure, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and applications in therapeutic contexts.

  • Molecular Formula : C23H29NO4
  • Molecular Weight : 383.48 g/mol
  • CAS Number : 1012341-50-2

The compound functions primarily as a pharmaceutical intermediate in the synthesis of various drugs, including neprilysin inhibitors like Sacubitril. Neprilysin is an enzyme that degrades natriuretic peptides; thus, its inhibition leads to increased levels of these peptides, promoting vasodilation and natriuresis. This mechanism is particularly beneficial in treating heart failure and hypertension.

Cardiovascular Effects

Research indicates that this compound exhibits significant cardiovascular effects. Its role as an intermediate in the synthesis of Sacubitril has been highlighted in studies focusing on heart failure management. In clinical settings, Sacubitril has demonstrated a reduction in cardiovascular mortality and hospitalizations for heart failure patients with reduced ejection fraction .

Antiviral Properties

Recent studies have explored the antiviral potential of related compounds. For instance, derivatives exhibiting similar structural motifs have shown activity against coronaviruses by inhibiting protease enzymes essential for viral replication. The introduction of bulky substituents at specific positions has been linked to enhanced potency against viral targets .

Clinical Applications

  • Heart Failure Management : Clinical trials have established the efficacy of Sacubitril/valsartan in reducing hospitalizations due to heart failure. The combination therapy leverages the biological activity of neprilysin inhibition to improve patient outcomes significantly .
  • Antiviral Research : A study investigating peptidomimetic compounds with structural similarities found that modifications led to improved IC50 values against viral proteases, suggesting that further exploration of similar derivatives could yield effective antiviral agents .

Data Tables

Study Compound IC50 (nM) Target Effect
Derivative 125.3Coronavirus ProteasePotent inhibition
SacubitrilN/ANeprilysinReduces cardiovascular events

科学的研究の応用

Synthesis and Derivatives

The synthesis of this compound typically involves the use of chiral catalysts and various organic reactions to ensure high yields and purity. For example, a common synthetic route includes the use of diiodo(p-cymene) ruthenium(II) dimer as a catalyst for hydrogenation processes. The compound can also serve as an intermediate in the synthesis of other biologically active molecules.

Neprilysin Inhibition

One of the primary applications of (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is its role as an intermediate in the synthesis of Sacubitril. Sacubitril is a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure. This combination therapy has been shown to significantly reduce cardiovascular mortality and hospitalizations due to heart failure in patients with reduced ejection fraction .

Potential Antibacterial Activity

Emerging studies suggest that derivatives of this compound may possess antibacterial properties, making them candidates for further research in treating bacterial infections. The biphenyl moiety is often associated with increased biological activity, which could enhance the efficacy of antibacterial agents .

Case Study 1: Synthesis of Sacubitril

A detailed study demonstrated the efficiency of synthesizing this compound as an intermediate for Sacubitril. The process involved several steps including hydrogenation under controlled conditions that yielded high purity (>96%) and conversion rates (>99.99%) using specific catalysts .

Case Study 2: Antibacterial Testing

In vitro testing has been conducted on various derivatives of this compound to evaluate their antibacterial properties against common pathogens. Preliminary results indicate that some derivatives exhibit significant antibacterial activity, warranting further investigation into their mechanisms of action and potential clinical applications .

化学反応の分析

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the pyrrolidine nitrogen, enabling selective modifications. Deprotection typically occurs under acidic or catalytic conditions:

Reaction Type Conditions Product References
Acid-catalyzed cleavageTrifluoroacetic acid (TFA) in dichloromethaneFree pyrrolidine-2-carboxylic acid derivative
Acidic hydrolysis4 M HCl in dioxane (0°C to 25°C)Amine hydrochloride salt
Catalytic hydrogenationH₂/Pd-C in ethanolDeprotected pyrrolidine with retained carboxylic acid functionality

Key Findings :

  • TFA-mediated deprotection preserves the carboxylic acid group while removing the Boc group.

  • Catalytic hydrogenation avoids acidic byproducts, making it suitable for acid-sensitive substrates .

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in coupling and derivatization reactions:

Esterification

Conditions :

  • Thionyl chloride (SOCl₂) in ethanol under reflux .

  • Yields ethyl ester derivatives with >90% conversion in optimized protocols .

Example :

(2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)-1-Boc-pyrrolidine-2-carboxylic acidSOCl2,EtOHΔEthyl ester derivative\text{(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-Boc-pyrrolidine-2-carboxylic acid} \xrightarrow[\text{SOCl}_2, \text{EtOH}]{\Delta} \text{Ethyl ester derivative}

Amide Bond Formation

Conditions :

  • EDCl/HOBt coupling with amines in DMF at 25°C .

  • Yields vary from 65% to 85% depending on steric hindrance .

Example :

Acid+R-NH2EDCl/HOBt(2S,4R)-4-([1,1’-Biphenyl]-4-ylmethyl)-1-Boc-pyrrolidine-2-carboxamide\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{EDCl/HOBt}} \text{(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-Boc-pyrrolidine-2-carboxamide}

Alkylation at Nitrogen

Conditions :

  • Reaction with alkyl halides (e.g., benzyl bromide) in DCM using triethylamine as a base .

  • Retains stereochemistry at C2 and C4 positions .

Example :

(2S,4R)-1-Boc-pyrrolidine+Ar-CH2BrN-Alkylated derivative\text{(2S,4R)-1-Boc-pyrrolidine} + \text{Ar-CH}_2\text{Br} \rightarrow \text{N-Alkylated derivative}

Reduction of Esters to Alcohols

Conditions :

  • Sodium borohydride (NaBH₄) in methanol.

  • Converts ester groups to primary alcohols without affecting the Boc group.

Hydroxyl to Azide Conversion

Conditions :

  • Mesylation (MsCl, Et₃N) followed by sodium azide (NaN₃) in DMF .

  • Key intermediate for "click chemistry" applications .

Example :

(2S,4R)-4-HydroxypyrrolidineMsClEt3NMesylate intermediateNaN34-Azido derivative\text{(2S,4R)-4-Hydroxypyrrolidine} \xrightarrow[\text{MsCl}]{\text{Et}_3\text{N}} \text{Mesylate intermediate} \xrightarrow{\text{NaN}_3} \text{4-Azido derivative}

Boc Reinstallation

Conditions :

  • Di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF.

  • Enables reprotection after intermediate reactions.

Stability Under Reaction Conditions

Reaction pH Stability Thermal Stability Light Sensitivity
Boc deprotectionUnstable < 3Stable ≤ 80°CNo
EsterificationNeutralStable ≤ 100°CNo
Amide couplingNeutralStable ≤ 60°CNo

Critical Notes :

  • The biphenyl group enhances hydrophobic interactions but does not participate directly in reactions.

  • Stereochemical integrity at C2 and C4 is maintained under mild conditions but may epimerize under strong basic or acidic environments .

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents at the pyrrolidine 4-position and/or modifications to the Boc group. Below is a detailed comparison based on synthesis, physicochemical properties, and functional implications:

Table 1: Structural and Functional Comparison of Analogs

Compound Name (CAS/ID) Substituent at 4-Position Molecular Weight (g/mol) Key Properties/Applications Reference
Target compound [1,1'-Biphenyl]-4-ylmethyl 379.43 High lipophilicity; potential π-π interactions in drug design
(2S,4R)-1-Boc-4-(3-(TBDMSO)propyl)pyrrolidine-2-carboxylic acid (11) 3-(tert-butyldimethylsilyloxy)propyl 387.56 Silyl-protected hydroxyl group; used in stepwise synthesis
(2S,4R)-1-Boc-4-n-pentylpyrrolidine-2-carboxylic acid (14) n-pentyl 283.38 Aliphatic chain; increased flexibility, lower melting point
(2S,4R)-1-Boc-4-(4-vinylbenzyloxy)pyrrolidine-2-carboxylic acid 4-vinylbenzyloxy 361.41 Vinyl group for polymerization or click chemistry
(2S,4R)-1-Boc-4-(trifluoromethylbenzyl)pyrrolidine-2-carboxylic acid (957311-17-0) 4-(trifluoromethyl)benzyl 373.37 Electron-withdrawing CF₃ group; enhanced metabolic stability
(2S,4R)-1-Boc-4-benzylpyrrolidine-2-carboxylic acid (1229439-64-8) Benzyl 305.37 Smaller aromatic substituent; moderate lipophilicity

Key Observations

Substituent Effects on Lipophilicity :

  • The biphenyl group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to aliphatic (e.g., pentyl, logP ~2.1) or smaller aromatic (e.g., benzyl, logP ~2.8) substituents .
  • The trifluoromethylbenzyl group (logP ~3.2) balances lipophilicity with electronic effects, favoring drug-like properties .

Synthetic Accessibility :

  • Aliphatic analogs (e.g., compounds 11, 14) are synthesized via straightforward alkylation, while biphenyl derivatives may require cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .
  • Silyl-protected (TBDMSO) and vinyl-substituted analogs enable orthogonal reactivity for further functionalization .

Biological Implications: Biphenyl and trifluoromethylbenzyl groups enhance target binding via π-π stacking or hydrophobic interactions, relevant in protease inhibitor design .

準備方法

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

  • Starting Material: The synthesis often begins with a protected 4-amino-pyrrolidine-2-carboxylic acid derivative, such as (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid.
  • Introduction of the Biphenylmethyl Group: The biphenylmethyl substituent is introduced via a coupling reaction, often involving palladium-catalyzed cross-coupling or nucleophilic substitution.
  • Protection and Deprotection Steps: The tert-butoxycarbonyl group protects the amine functionality during coupling reactions to prevent side reactions.
  • Purification: The final product is purified using preparative high-performance liquid chromatography (Prep. HPLC) to achieve high purity and isolate the desired stereoisomer.

Detailed Preparation Procedure

A representative preparation method, adapted from related synthetic protocols, is described below:

Step Reagents/Conditions Description Yield/Outcome
1 (2S,4R)-Fmoc-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, pyrrolidine, acetonitrile, room temperature, 3 hours Deprotection of Fmoc group by treatment with pyrrolidine in acetonitrile at 20°C for 3 hours to afford crude 4-amino-1-Boc-pyrrolidine-2-carboxylic acid Crude intermediate obtained
2 Pd2(dba)3 (5 mol%), racemic-BINAP (10 mol%), 1-chloroisoquinoline, sodium t-butoxide, degassed toluene, reflux, 1 hour Palladium-catalyzed coupling reaction of the amino-Boc pyrrolidine derivative with aryl halide (analogous to biphenylmethyl chloride) in the presence of base and ligand under nitrogen atmosphere Coupled product formed
3 Water quench, aqueous layer separation, filtration, concentration, Prep. HPLC purification Workup and purification to isolate the target compound as a trifluoroacetic acid (TFA) salt Isolated yield ~40%

Notes: The above method is adapted from a similar preparation involving 1-chloroisoquinoline as the coupling partner; the biphenylmethyl substituent can be introduced similarly by replacing the aryl chloride with a biphenylmethyl halide under analogous conditions.

Reaction Conditions and Catalysts

  • Solvent: Acetonitrile is used for the initial deprotection step, while degassed toluene is employed for the palladium-catalyzed coupling.
  • Base: Sodium t-butoxide serves as a strong base to facilitate the coupling reaction.
  • Catalyst and Ligand: Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) is the palladium source, and racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) acts as the chiral ligand to promote stereoselectivity.
  • Temperature: Room temperature for deprotection; reflux conditions (~110°C) for the coupling reaction.
  • Atmosphere: Nitrogen atmosphere is maintained to prevent oxidation of sensitive reagents.

Analytical Characterization

Summary Table of Key Experimental Parameters

Parameter Details
Starting material (2S,4R)-Fmoc-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Deprotection reagent Pyrrolidine
Deprotection solvent Acetonitrile
Deprotection temperature/time 20°C, 3 hours
Coupling catalyst Pd2(dba)3 (5 mol%)
Ligand racemic-BINAP (10 mol%)
Coupling base Sodium t-butoxide
Coupling solvent Degassed toluene
Coupling temperature/time Reflux, 1 hour
Purification method Preparative HPLC
Yield Approximately 40%

Research Findings and Optimization Notes

  • The use of palladium catalysis with BINAP ligand is crucial for achieving stereoselective coupling, preserving the (2S,4R) configuration.
  • Reaction under inert atmosphere and degassed solvents minimizes side reactions and catalyst deactivation.
  • The Boc protecting group is stable under coupling conditions but can be removed under acidic conditions post-synthesis if required.
  • The moderate yield (~40%) suggests room for optimization, potentially by varying ligand, base, or reaction time to improve conversion efficiency.
  • Analytical data such as NMR and MS are consistent with the expected structure and purity of the product.

Q & A

Basic: What are common synthetic strategies for preparing (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid?

Answer:
Synthesis typically involves multi-step routes, starting with the introduction of the biphenylmethyl group at the 4-position of a pyrrolidine scaffold. Key steps include:

  • Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen, often via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or Et₃N) .
  • Stereochemical Control : Enantioselective methods, such as chiral auxiliary-mediated alkylation or enzymatic resolution, are used to establish the (2S,4R) configuration .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling may introduce the biphenyl group, as evidenced in analogous syntheses of related aryl-pyrrolidine derivatives .
    Purification : Final products are isolated via column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization .

Basic: How is the compound purified post-synthesis, and what challenges arise?

Answer:
Purification methods depend on the compound’s polarity and solubility:

  • Column Chromatography : Widely used for intermediates; gradients of EtOAc in hexane (10–40%) effectively separate Boc-protected derivatives .
  • Acid-Base Extraction : For carboxylic acid intermediates, aqueous workup (e.g., acidification to pH 4 with HCl and extraction with EtOAc) removes hydrophilic impurities .
    Challenges :
  • Low solubility of the biphenyl group in polar solvents may necessitate optimized solvent systems (e.g., DCM/MeOH).
  • Residual palladium from coupling reactions requires chelating agents (e.g., EDTA) or scavengers during purification .

Advanced: How is stereochemical integrity at the 4-position ensured during synthesis?

Answer:
The (2S,4R) configuration is critical for biological activity. Strategies include:

  • Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives to template stereochemistry during alkylation .
  • Heck–Matsuda Desymmetrization : Asymmetric catalysis with palladium complexes achieves high enantiomeric excess (e.g., >85% ee in related pyrrolidine systems) .
    Verification :
  • Chiral HPLC/SFC : Enantiomeric ratios are confirmed using chiral stationary phases (e.g., Chiralpak AD-H column) with hexane/IPA mobile phases .
  • X-ray Crystallography : Absolute configuration is validated for key intermediates .

Basic: What analytical techniques confirm structure and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., biphenylmethyl proton shifts at δ 7.2–7.6 ppm) and Boc group integrity (tert-butyl signals at δ 1.4 ppm) .
  • HPLC-MS : Reversed-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) and molecular ion ([M+H]⁺) .
  • Melting Point : Consistency with literature values (e.g., 130–136°C for analogous Boc-pyrrolidine derivatives) validates crystallinity .

Safety: What precautions are required when handling this compound?

Answer:
Based on structurally similar compounds:

  • Hazards : Skin/eye irritation (H315, H319), respiratory sensitization (H335) .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Tightly sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent Boc group hydrolysis .

Advanced: How can conflicting data on melting points or spectral properties be resolved?

Answer:
Discrepancies often arise from:

  • Purity : Recrystallize the compound (e.g., EtOAc/hexane) and re-measure .
  • Polymorphism : Use differential scanning calorimetry (DSC) to identify multiple crystalline forms.
  • Analytical Variability : Cross-validate NMR and HPLC data with independent labs .

Advanced: How stable is the Boc group under different reaction conditions?

Answer:

  • Acid Sensitivity : Boc deprotection occurs rapidly in TFA/DCM (1–2 h) but is stable under basic conditions (e.g., LiOH/THF) .
  • Thermal Stability : Decomposition above 150°C necessitates low-temperature reactions (<100°C) for Boc retention .
    Mitigation : Monitor Boc integrity via IR (C=O stretch at ~1680 cm⁻¹) or ¹H NMR during prolonged reactions.

Basic: What solvent systems optimize reaction yields for intermediates?

Answer:

  • Polar Solvents : DMF or DMSO for SN2 alkylation of pyrrolidine.
  • Non-Polar Solvents : Toluene or THF for Pd-catalyzed couplings (e.g., Suzuki reactions) .
    Additives : Cs₂CO₃ enhances coupling efficiency in biphenylmethylation .

Advanced: What strategies prevent racemization during functionalization?

Answer:

  • Low Temperatures : Conduct reactions at 0–25°C to minimize epimerization .
  • Steric Shielding : Bulky groups (e.g., tert-butyl) near stereocenters reduce configurational lability .
  • In Situ Monitoring : Use chiral HPLC to detect racemization in real time .

Basic: How is the carboxylic acid functionality introduced and protected?

Answer:

  • Ester Hydrolysis : Methyl esters are cleaved with LiOH in THF/H₂O (1–2 h, 25°C), followed by acidification (HCl) to yield the free acid .
  • Protection : The Boc group remains intact during hydrolysis due to its stability under basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。